1-fluoro-2-[(E)-2-nitroethenyl]benzene
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Overview
Description
Scientific Research Applications
Organic Synthesis and Derivatization
- Compounds like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene have been utilized as derivatization reagents for the analysis of biogenic amines in wines, demonstrating their utility in enhancing detection sensitivity in analytical chemistry (Jastrzębska et al., 2016).
- Research on halocarbon-derivatives of nitro-benzene, such as 1-nitro-3(1122-tetrafluoroethoxy)-benzene, highlights the utility of fluorinated aromatic compounds in studying dissociative electron attachment, which is crucial for understanding electron-molecule interactions (Wnorowska et al., 2014).
Materials Science and Photophysics
- Studies on fluoro(trifluoromethyl)benzenes, including compounds like 1-fluoro-2-(trifluoromethyl)benzene, have contributed to the understanding of fluorescence spectra and quenching mechanisms in the gas phase, offering insights into photophysical properties relevant for material science applications (Al-ani, 1973).
Analytical Methodologies
- The development of sensitive determination methods for nitro-polycyclic aromatic hydrocarbons in urban air, using derivatization techniques involving fluoro-substituted reagents, illustrates the application of fluorinated compounds in environmental monitoring and public health (Hayakawa et al., 1995).
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-fluoro-2-[(E)-2-nitroethenyl]benzene involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Benzene", "1,2-difluoroethene", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Ethanol", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Magnesium sulfate", "Sodium sulfate", "Anhydrous magnesium sulfate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Nitration of benzene with nitric acid and sulfuric acid to form nitrobenzene", "Step 2: Reduction of nitrobenzene to aniline using sodium borohydride", "Step 3: Diazotization of aniline with nitrous acid generated in situ from sodium nitrite and hydrochloric acid to form diazonium salt", "Step 4: Coupling of diazonium salt with 1,2-difluoroethene in the presence of sodium acetate and acetic acid to form 1-fluoro-2-(2-nitrophenyl)ethene", "Step 5: Reduction of 1-fluoro-2-(2-nitrophenyl)ethene with sodium borohydride in ethanol to form 1-fluoro-2-(2-aminophenyl)ethene", "Step 6: Oxidation of 1-fluoro-2-(2-aminophenyl)ethene with sodium nitrite and acetic acid to form 1-fluoro-2-[(E)-2-nitroethenyl]benzene" ] } | |
CAS No. |
192818-72-7 |
Molecular Formula |
C8H6FNO2 |
Molecular Weight |
167.1 |
Purity |
95 |
Origin of Product |
United States |
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